

Octanamide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octanamide

Cat. No.: B1217078

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This technical guide provides an in-depth overview of **octanamide** (CAS Number: 629-01-6), a primary fatty amide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, synthesis methodologies, and biological activities.

Chemical Identifiers and Properties

Octanamide, also known as caprylamide, is a fatty amide derived from the formal condensation of octanoic acid with ammonia.^[1] It is classified as a primary carboxamide.^[1] A comprehensive list of its chemical identifiers is provided in Table 1, with its key physicochemical and computed properties summarized in Table 2.

Table 1: Chemical Identifiers for **Octanamide**

Identifier Type	Value	Reference(s)
CAS Number	629-01-6	[1] [2]
IUPAC Name	octanamide	[1]
Molecular Formula	C8H17NO	[1] [2]
Molecular Weight	143.23 g/mol	[1]
InChI	InChI=1S/C8H17NO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H2,9,10)	[1] [2]
InChIKey	LTHCSWBWNVGEFE-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>CCCCCCCC(=O)N</chem>	[1]
PubChem CID	69414	[1]
EINECS Number	211-066-7	[1]
UNII	1X5804D710	[1]
ChEBI ID	CHEBI:142682	[1]
DSSTox Substance ID	DTXSID4060862	[1]
Synonyms	n-Octanamide, Caprylamide, Caprylic acid amide, NSC 5515	[1] [2]

Table 2: Physicochemical and Computed Properties of **Octanamide**

Property	Value	Reference(s)
Melting Point	105 - 108 °C	[3][4]
Boiling Point	~239 - 274.8 °C	[4][5]
Water Solubility	1.55 g/L at 23 °C	[1]
logP (Octanol/Water Partition Coefficient)	2.4	[1]
Density	0.9 ± 0.1 g/cm ³	[5]
Flash Point	120.0 ± 18.4 °C	[5]
pKa	16.76 ± 0.40 (Predicted)	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]
Rotatable Bond Count	6	[3]
Topological Polar Surface Area	43.1 Å ²	[1]
Complexity	91.3	[3]

Experimental Protocols

Synthesis of Octanamide

Several methods have been established for the synthesis of **octanamide**. The choice of method may depend on the desired yield, purity, and experimental conditions.

2.1.1. Direct Thermal Condensation

This method involves the direct reaction of octanoic acid with ammonia or an ammonium salt at elevated temperatures.

- Reactants: Octanoic acid, Ammonia (or an ammonium salt).

- Conditions: The reactants are heated at a temperature range of 140-180°C for a duration of 6-24 hours.[1]
- Yield: This method typically results in yields ranging from 60-80%.[1]
- Notes: While straightforward, this method requires harsh conditions that may lead to the formation of side products and decomposition.[1]

2.1.2. Carbodiimide-Mediated Coupling

This is a widely used classical method for amide synthesis, employing a coupling reagent to activate the carboxylic acid.

- Reactants: Octanoic acid, Ammonia (or a primary amine), Dicyclohexylcarbodiimide (DCC) as the coupling reagent.[1]
- Mechanism: The amine deprotonates the carboxylic acid. The resulting carboxylate attacks the electrophilic carbon of DCC, forming an activated intermediate that readily undergoes amidation.[1]

2.1.3. Enzyme-Catalyzed Amidation

Enzymatic methods offer a greener and more selective approach to **octanamide** synthesis.

- Enzyme: Candida antarctica lipase B (CALB) is a commonly used enzyme for this transformation.[1]
- Mechanism: The reaction follows a ping-pong bi-bi mechanism, where the enzyme forms an acyl-enzyme intermediate with octanoic acid, which then reacts with ammonia or a primary amine to produce **octanamide**. [1]

Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization Assessment

The DPRA is an in chemico method used to assess the skin sensitization potential of a substance by measuring its reactivity towards synthetic peptides containing cysteine and lysine.[6][7] This assay addresses the molecular initiating event of the skin sensitization

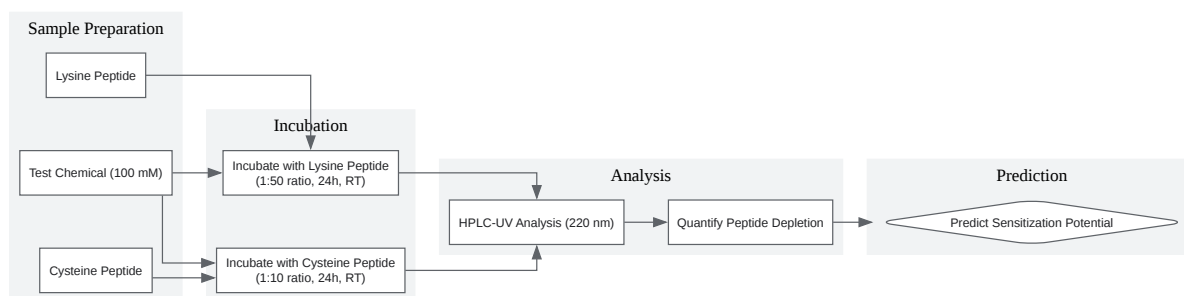
adverse outcome pathway (AOP), which is the covalent binding of a chemical (hapten) to skin proteins.[7][8]

- Principle: The test substance is incubated with synthetic peptides containing either cysteine or lysine for 24 hours at room temperature.[9]
- Analysis: The depletion of the peptides is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.[6][9]
- Concentrations: The test chemical is typically prepared at a concentration of 100 mM. The cysteine peptide is used in a 1:10 ratio to the test chemical, and the lysine peptide in a 1:50 ratio.[6][9]
- Prediction Model: The percentage of peptide depletion is used to classify the substance into reactivity classes, which correspond to its skin sensitization potential. A mean peptide depletion of greater than 42.47% is predicted to be a strong sensitizer, between 22.62% and 42.47% a moderate sensitizer, between 6.38% and 22.62% a weak sensitizer, and less than 6.38% a non-sensitizer.[9]

Signaling Pathways and Logical Relationships

Direct Peptide Reactivity Assay (DPRA) Workflow

The following diagram illustrates the experimental workflow of the Direct Peptide Reactivity Assay.

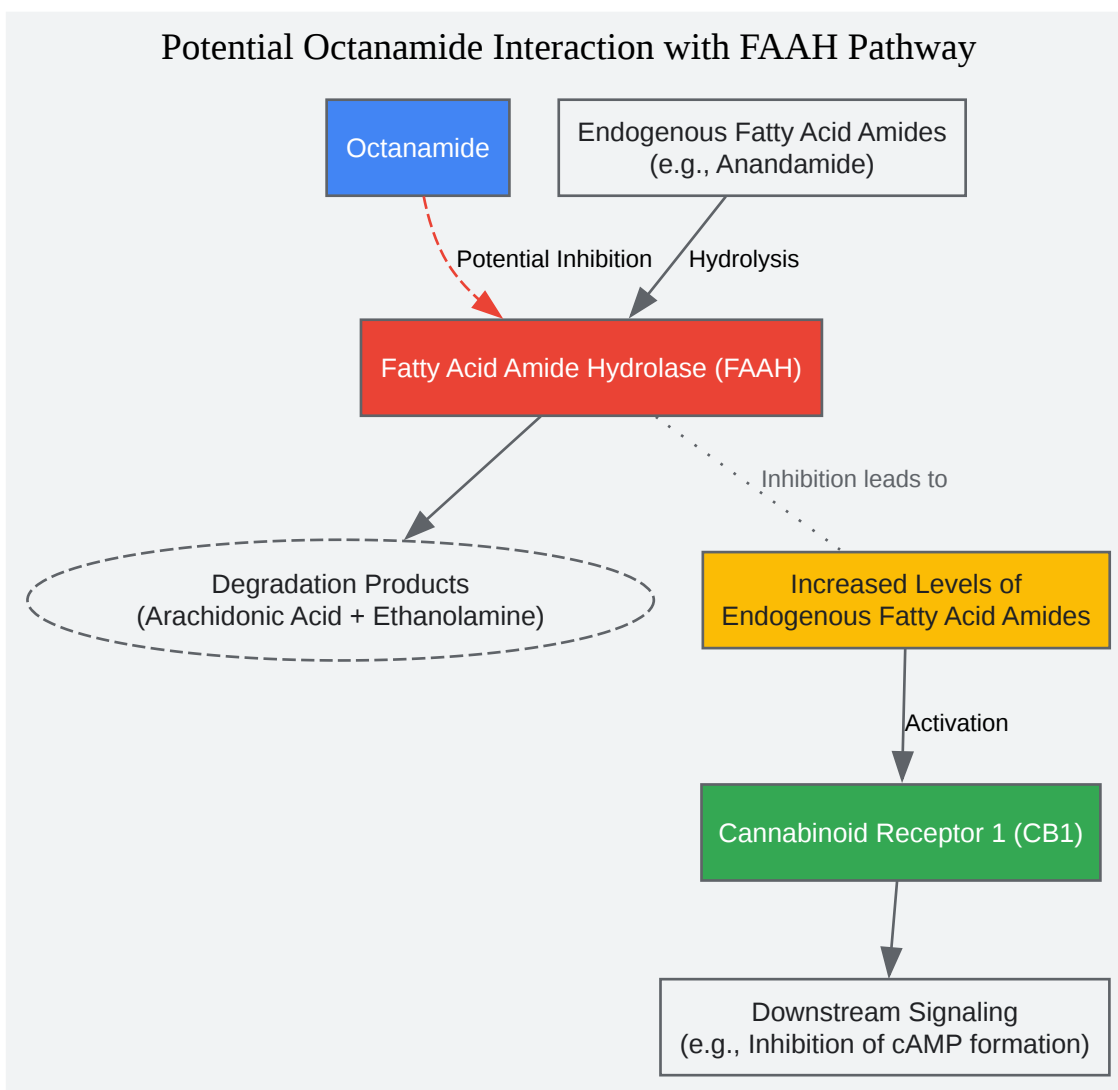


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DPRA Experimental Workflow

Hypothetical Interaction of Octanamide with Fatty Acid Amide Hydrolase (FAAH)

Octanamide, as a fatty acid amide, may interact with the endocannabinoid system. A key enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of endogenous fatty acid amides like anandamide.^[10] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, producing various physiological effects.^[10] ^[11] The following diagram illustrates the potential interaction of **octanamide** with FAAH and its downstream consequences.



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Octanamide's Potential Interaction with FAAH

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- To cite this document: BenchChem. [Octanamide: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217078#octanamide-cas-number-and-chemical-identifiers]

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